5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile
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Overview
Description
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . It is known for its unique structure, which includes an acetyl group, a methyl group, a propylamino group, and a nicotinonitrile core. This compound is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The synthetic route may include the following steps:
Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable pyridine derivative with a nitrile group under specific conditions.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Addition of the Methyl Group: The methyl group is added via a methylation reaction, often using methyl iodide or dimethyl sulfate.
Attachment of the Propylamino Group: The propylamino group is introduced through an amination reaction using propylamine.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile can be compared with other similar compounds, such as:
5-Acetyl-6-methyl-2-(ethylamino)nicotinonitrile: This compound has an ethylamino group instead of a propylamino group, which may result in different reactivity and selectivity.
5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile: The presence of a methylamino group instead of a propylamino group can lead to variations in chemical behavior and applications.
5-Acetyl-6-methyl-2-(butylamino)nicotinonitrile: The butylamino group in this compound may confer different properties compared to the propylamino group.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(propylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-5-14-12-10(7-13)6-11(9(3)16)8(2)15-12/h6H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQMJUPZPGDDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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